2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-5,6-dimethyl-1H-benzimidazole is a heterocyclic organic compound containing benzimidazole, pyrazole, and benzodioxin moieties. This compound has been studied for its ability to initiate chondrogenic differentiation in various cell lines, potentially contributing to cartilage repair research.
Studies using 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-5,6-dimethyl-1H-benzimidazole (Compound-1) in the chondroprogenitor cell line ATDC5 and mesenchymal stem cell line C3H10T1/2 revealed its ability to initiate chondrogenic differentiation. Specifically, it was found to increase the expression of Sry-related high-mobility-group box transcription factors L-SOX5, SOX6, and SOX9 (SOX trio) in C3H10T1/2 cells, exceeding the effects of bone morphogenic protein (BMP)-2. The involvement of the cAMP-dependent protein kinase (PKA) pathway in the up-regulation of L-SOX5 and SOX6 mRNA was demonstrated through the use of PKA inhibitors, which suppressed the up-regulation induced by Compound-1. This suggests that the increase in L-SOX5 and SOX6 mRNA, facilitated by the PKA pathway, plays a role in the mechanism of action of Compound-1.
The primary application of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-5,6-dimethyl-1H-benzimidazole (Compound-1) in scientific research is centered around its potential as a chondrogenic differentiation inducer. This property has been demonstrated in both chondroprogenitor cell lines (ATDC5) and mesenchymal stem cell lines (C3H10T1/2). The compound exhibited the ability to initiate chondrogenic differentiation in these cell lines, suggesting its potential utility in cartilage repair research.
Further research on Compound-1 showed its ability to increase the expression of SOX trio genes, which are essential for cartilage development. Moreover, Compound-1 was able to induce chondrogenic differentiation of bone marrow stromal cells and restore cartilage matrix production in primary chondrocytes previously impaired by interleukin-1beta. This collection of findings highlights the promising potential of Compound-1 as a novel cartilage repair agent.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2